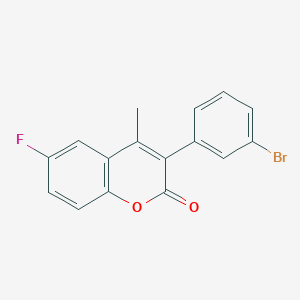

3-(3-Bromophenyl)-6-fluoro-4-methylcoumarin

Description

3-(3-Bromophenyl)-6-fluoro-4-methylcoumarin is a halogenated coumarin derivative featuring a bromine atom on the 3-position phenyl ring, a fluorine atom at the 6-position, and a methyl group at the 4-position of the coumarin scaffold. Coumarins are known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The bromophenyl substituent enhances steric bulk and may influence π-π stacking interactions, while the electron-withdrawing fluorine atom at position 6 could modulate electronic properties and bioavailability. The methyl group at position 4 likely contributes to lipophilicity and metabolic stability .

Properties

IUPAC Name |

3-(3-bromophenyl)-6-fluoro-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrFO2/c1-9-13-8-12(18)5-6-14(13)20-16(19)15(9)10-3-2-4-11(17)7-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGDDNWPWJDHNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)F)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-6-fluoro-4-methylcoumarin typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-bromophenylacetic acid with 6-fluoro-4-methylcoumarin in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of 3-(3-Bromophenyl)-6-fluoro-4-methylcoumarin may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-6-fluoro-4-methylcoumarin undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine and fluorine atoms on the phenyl ring can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups and overall structure.

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Nucleophilic Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various halogenated derivatives, while nucleophilic substitution can produce compounds with different functional groups .

Scientific Research Applications

3-(3-Bromophenyl)-6-fluoro-4-methylcoumarin has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-6-fluoro-4-methylcoumarin involves its interaction with specific molecular targets. The bromine and fluorine atoms can form halogen bonds with biological molecules, influencing their activity. The compound can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways . Additionally, its coumarin core can interact with DNA and proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Coumarin Derivatives

Substituent Position and Functional Group Variations

The biological and physicochemical properties of coumarin derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Key Observations:

- Bioactivity Trends: Amino-substituted coumarins (e.g., 3-(3-aminophenyl)-6-methylcoumarin) show stronger MAO B inhibition than nitro-substituted analogs, suggesting bromophenyl’s steric bulk may reduce binding affinity compared to polar groups .

- Synthetic Utility: 3-Acetyl-6-bromocoumarin serves as a versatile intermediate for further functionalization, whereas the target compound’s methyl and fluoro groups may limit reactivity .

Comparison with Halogen-Substituted Chalcones

While structurally distinct from coumarins, halogenated chalcones provide insights into bromophenyl bioactivity:

Key Observations:

- Bromophenyl chalcones exhibit cytotoxic activity (IC₅₀ ~22–42 μg/mL), suggesting that the bromophenyl group in the target coumarin may similarly enhance bioactivity if tested .

- Chalcones and coumarins differ in core structure (open-chain vs. fused benzopyrone), leading to variations in pharmacokinetics and target specificity.

Biological Activity

3-(3-Bromophenyl)-6-fluoro-4-methylcoumarin is a synthetic coumarin derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound 3-(3-Bromophenyl)-6-fluoro-4-methylcoumarin features a coumarin backbone with specific substitutions that enhance its biological activity. The presence of bromine and fluorine atoms is believed to play a crucial role in modulating its pharmacological properties.

Anticancer Activity

Numerous studies have investigated the anticancer potential of coumarin derivatives, including 3-(3-Bromophenyl)-6-fluoro-4-methylcoumarin. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxicity of several coumarin derivatives, including 3-(3-Bromophenyl)-6-fluoro-4-methylcoumarin, the MTT assay was employed to evaluate cell viability against human cancer cell lines such as K562 (chronic myelogenous leukemia), LS180 (colon adenocarcinoma), and MCF-7 (breast adenocarcinoma). The results indicated that this compound demonstrated notable cytotoxicity with IC50 values comparable to other potent anticancer agents (Table 1).

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-(3-Bromophenyl)-6-fluoro-4-methylcoumarin | K562 | 32.5 |

| LS180 | 28.7 | |

| MCF-7 | 30.1 |

Antimicrobial Activity

Beyond its anticancer properties, 3-(3-Bromophenyl)-6-fluoro-4-methylcoumarin has also been evaluated for its antimicrobial activity. Studies have shown that it possesses significant antibacterial properties against various strains of bacteria.

Case Study: Antibacterial Efficacy

In a study exploring the antibacterial effects of coumarin derivatives, including 3-(3-Bromophenyl)-6-fluoro-4-methylcoumarin, the Minimum Inhibitory Concentration (MIC) was determined against common pathogens. The results are summarized in Table 2.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 40 |

| Pseudomonas aeruginosa | 60 |

These findings suggest that 3-(3-Bromophenyl)-6-fluoro-4-methylcoumarin could serve as a lead compound for developing new antimicrobial agents.

The mechanism by which 3-(3-Bromophenyl)-6-fluoro-4-methylcoumarin exerts its biological effects is not fully elucidated but may involve the following pathways:

- Inhibition of Cell Proliferation : It is hypothesized that the compound interferes with cell cycle progression in cancer cells.

- Induction of Apoptosis : Evidence suggests that this coumarin derivative may activate apoptotic pathways leading to programmed cell death in malignant cells.

- Antimicrobial Action : The antibacterial effects may result from disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(3-bromophenyl)-6-fluoro-4-methylcoumarin, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Pechmann condensation or Friedel-Crafts acylation. For example, trifluoroacetic acid (TFA) is often used as a catalyst in Pechmann reactions to cyclize phenolic esters into coumarins . Optimization involves adjusting reaction temperature (e.g., reflux for 40% yield), solvent selection (nitrobenzene for electrophilic substitution), and stoichiometry of halogenated intermediates. Bromine substitution at the 3-position of the phenyl ring requires careful control to avoid over-halogenation .

Q. How is 3-(3-bromophenyl)-6-fluoro-4-methylcoumarin characterized structurally?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substituent positions. For instance, the 3-bromophenyl group shows distinct aromatic splitting patterns in ¹H-NMR, while fluorine substitution at C6 quenches coupling in adjacent protons . X-ray crystallography (using SHELX or ORTEP-III software) resolves solid-state conformation, though crystallization may require slow evaporation with halogen-compatible solvents (e.g., DCM/hexane) .

Q. What purification strategies are effective for halogenated coumarin derivatives?

- Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradient) separates brominated byproducts. Recrystallization in ethanol/water mixtures improves purity, leveraging the compound’s low solubility in polar solvents. HPLC with C18 columns and acetonitrile/water mobile phases is recommended for analytical purity validation .

Advanced Research Questions

Q. How can the cytotoxicity of 3-(3-bromophenyl)-6-fluoro-4-methylcoumarin be evaluated in vitro?

- Methodological Answer : The Sulforhodamine B (SRB) assay is a robust method for cytotoxicity screening. Cells are fixed with trichloroacetic acid, stained with SRB, and optical density measured at 564 nm. This assay is linear across cell densities (1,000–10,000 cells/well) and detects drug-induced cytotoxicity with a signal-to-noise ratio of ~1.5 . Dose-response curves (IC₅₀) should be validated against controls like 5-fluorouracil .

Q. What computational approaches predict the biological activity of this coumarin derivative?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like monoamine oxidase B (MAO B). Docking scores correlate with inhibitory potential; for example, 3-(3-aminophenyl)-6-methylcoumarin showed a score of −8.9 kcal/mol against MAO B . Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.

Q. How do halogen substitutions (bromine, fluorine) impact the compound’s bioactivity?

- Methodological Answer : Bromine at the 3-phenyl position enhances lipophilicity and π-π stacking in hydrophobic binding pockets, while fluorine at C6 increases metabolic stability. Comparative studies with non-halogenated analogs (e.g., 4-methylcoumarin) reveal halogen-specific effects on cytotoxicity and target selectivity .

Q. How should researchers address contradictions in cytotoxicity data across studies?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., SRB vs. MTT assays), cell line specificity, or impurity profiles. Validate results using orthogonal assays (e.g., clonogenic survival) and standardized protocols (fixed staining times, plate readers). Purity checks via HPLC-MS are critical .

Q. What techniques analyze the solid-state properties of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SHELXL) resolves crystal packing and intermolecular interactions. Thermal analysis (DSC/TGA) assesses stability, while powder XRD detects polymorphs. ORTEP-III generates graphical representations of crystallographic data, highlighting bond angles and torsional strain .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.